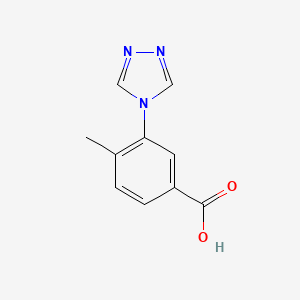
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives involves a transformation process where the precursor 2-amino-5-bromoacetophenone is used as a starting material. The transformation yields compounds such as 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, which are structurally determined using NMR and mass spectroscopy, as well as single crystal X-ray diffraction techniques . Another related compound, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, is synthesized and structurally characterized, with the crystal structure revealing π–π interactions and hydrogen-bonding interactions forming a three-dimensional network .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is elucidated using various spectroscopic techniques. For instance, the structure of the triethylammonium salt of a related sulfonamide compound is studied theoretically and confirmed by X-ray diffraction . Similarly, the crystal structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide is solved using direct methods and refined to a final R-factor, highlighting intermolecular hydrogen bonds and intramolecular interactions .
Chemical Reactions Analysis
The reactivity of N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides with aromatic and heterocyclic compounds is explored, showing regioselective reactions that yield C-amidoalkylation products in the presence of oleum or concentrated sulfuric acid . These reactions demonstrate the potential of sulfonamide derivatives to engage in chemical transformations that could be relevant for further functionalization or drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamide derivatives are investigated through various assays. The compounds are evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as for their antioxidant effect through radical scavenging assays . Additionally, molecular docking is performed to determine plausible protein–ligand interactions, and the drug likeness properties, including the ability to cross the blood–brain barrier, are predicted at a theoretical level .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is part of a broader class of compounds explored for their potential in various scientific research fields. Although the direct studies on this specific compound are limited, the research applications of structurally related sulfonamides provide insight into the potential utility of this compound.
Potential Therapeutic Applications
Sulfonamides, including derivatives similar to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study on celecoxib derivatives, which share a sulfonamide component, found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. These compounds also displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Research into sulfonamide derivatives has also included the exploration of their enzyme inhibitory properties. For example, compounds structurally related to this compound have been investigated for their potential as enzyme inhibitors, offering insights into the development of new therapeutic agents targeting specific enzymatic pathways (N. Riaz, 2020).
Antioxidant Properties
The exploration of sulfonamides for their antioxidant properties is another area of interest. By studying related compounds, researchers aim to understand how these molecules can mitigate oxidative stress, a factor in various diseases. This research could lead to the development of new antioxidants that can be used to prevent or treat conditions associated with oxidative damage.
Anticholinesterase and Antioxidant Activities
Further studies on sulfonamide derivatives have evaluated their anticholinesterase and antioxidant activities. These activities are crucial for the development of treatments for neurodegenerative diseases, such as Alzheimer's disease, where cholinesterase inhibitors can play a therapeutic role. The antioxidant properties also suggest a protective effect against oxidative stress-related neural damage (M. Mphahlele et al., 2021).
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(18)16-8-7-15(21-16)9-11-17-22(19,20)12-10-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVGNJLPIIQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)
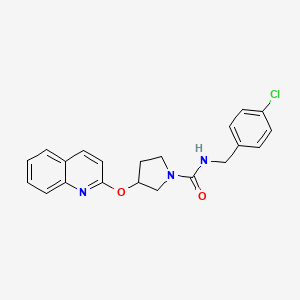
![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)
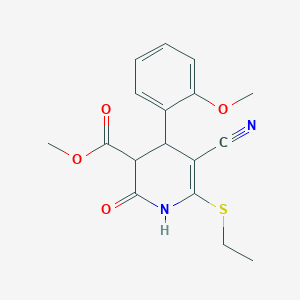
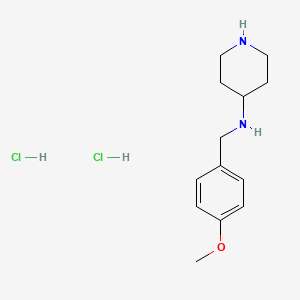
![2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2527874.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2527875.png)
![6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2527876.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2527878.png)
![2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2527879.png)
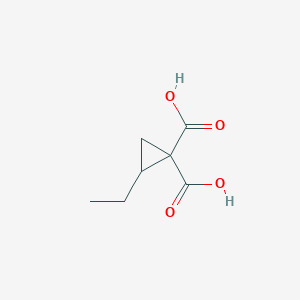
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B2527881.png)
